Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16211521
InChI: InChI=1S/C21H21N3O2/c22-13-17-6-7-19-18(12-17)21(15-23-19)8-10-24(11-9-21)20(25)26-14-16-4-2-1-3-5-16/h1-7,12,23H,8-11,14-15H2
SMILES:
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol

Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS No.:

Cat. No.: VC16211521

Molecular Formula: C21H21N3O2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate -

Specification

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
IUPAC Name benzyl 5-cyanospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C21H21N3O2/c22-13-17-6-7-19-18(12-17)21(15-23-19)8-10-24(11-9-21)20(25)26-14-16-4-2-1-3-5-16/h1-7,12,23H,8-11,14-15H2
Standard InChI Key VFZBJEFCGGYVIA-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC12CNC3=C2C=C(C=C3)C#N)C(=O)OCC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate consists of a spiro fusion between a 2,3-dihydroindole (indoline) and a piperidine ring. The indoline moiety is substituted with a cyano group at the 5-position, while the piperidine ring is functionalized with a benzyloxycarbonyl group at the 1'-position. This arrangement confers rigidity to the molecule, a feature often exploited in drug design to enhance target binding selectivity .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₁N₃O₂
Molecular Weight383.43 g/mol
Hydrogen Bond Donors1 (NH of indoline)
Hydrogen Bond Acceptors5 (2 carbonyl, 1 nitrile, 2 ether)
Topological Polar Surface65.2 Ų
LogP (Partition Coefficient)2.8 (estimated)

The spiro junction imposes conformational constraints, reducing rotational freedom and stabilizing specific stereochemical configurations. This structural feature is common in bioactive molecules, as seen in spirooxindoles and spirobenzopyrans . The cyano group enhances electrophilicity, potentially enabling interactions with nucleophilic residues in biological targets .

Synthetic Strategies and Reaction Mechanisms

Although no explicit synthesis of benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate is documented, analogous spiroindoline derivatives are synthesized via multicomponent reactions (MCRs) or cyclocondensation strategies.

Multicomponent Reaction Pathways

A prominent method involves the cyclo-condensation of 1,3-indandione, isatin, and 2-naphthol under solvent-free conditions to form spironaphthopyranoindolines . Adapting this approach, the target compound could be synthesized by substituting 1,3-indandione with a piperidine-derived diketone and introducing a cyano group via a Knoevenagel condensation or nucleophilic substitution.

For example:

  • Formation of Spiro Core: Reacting 2-cyanobenzaldehyde with a piperidine-1'-carboxylate ester in the presence of a cyclic β-diketone could yield the spiro intermediate.

  • Benzyl Protection: Introducing the benzyl carboxylate group via esterification with benzyl chloroformate under basic conditions .

Catalytic and Solvent Considerations

Green chemistry principles from spiroindoline syntheses suggest that catalyst-free, solvent-free conditions or aqueous media with p-toluenesulfonic acid (p-TSA) could optimize yield . For instance, the three-component reaction of 5-aminopyrazoles, isatin, and cyclic diketones in water catalyzed by p-TSA produces pyrazolopyridine-spiroindolinones , a protocol adaptable to the target compound.

Spectroscopic Characterization

The structural elucidation of spiroindoline derivatives relies on advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for the indoline NH (~δ 8.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and piperidine CH₂ groups (δ 1.5–3.0 ppm) .

    • ¹³C NMR: Peaks for the spiro carbon (δ 70–80 ppm), cyano carbon (δ ~120 ppm), and carbonyl carbons (δ 165–175 ppm) .

  • IR Spectroscopy:

    • Stretching vibrations for nitrile (ν ~2240 cm⁻¹), ester carbonyl (ν ~1720 cm⁻¹), and amide NH (ν ~3300 cm⁻¹) .

  • Mass Spectrometry:

    • High-resolution MS (HRMS) would confirm the molecular ion [M+H]⁺ at m/z 383.43 and fragmentation patterns indicative of benzyl loss (m/z 292) .

X-ray crystallography, employed for analogous compounds , could unambiguously confirm the spiro connectivity and stereochemistry.

Applications in Medicinal Chemistry

The benzyl carboxylate group serves as a protective moiety, enabling selective deprotection during prodrug synthesis . The spiro architecture’s rigidity makes the compound a candidate for:

  • Kinase Inhibitors: Mimicking ATP-binding motifs in protein kinases.

  • Central Nervous System (CNS) Agents: Crossing the blood-brain barrier due to moderate LogP .

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